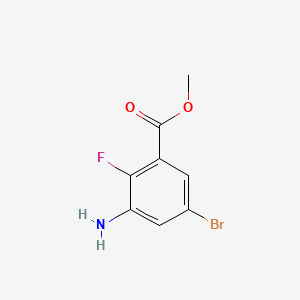

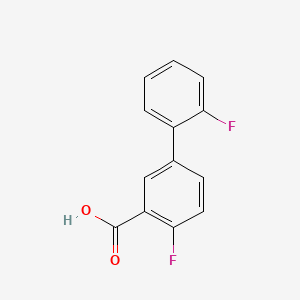

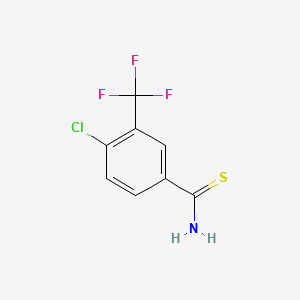

![molecular formula C11H20N2O2 B595139 (1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane CAS No. 1251020-47-9](/img/structure/B595139.png)

(1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane” is a chemical compound with the molecular formula C11H20N2O2 and a molecular weight of 212.29 . It is also known by other synonyms such as “tert-butyl (1R,6R)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate” and "(1R,6R)-tert-Butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate" .

Synthesis Analysis

The synthesis of compounds similar to “this compound” often involves complex procedures. For instance, the synthesis of “rac-(1R,6R)-7-azabicyclo[4.2.0]octane” involves the use of lipopolysaccharides that turn on transcription of the IL-1beta gene . The resulting pro-IL-1beta is inert until cleaved by the inflammasome, a protein complex that activates caspase-1 .Molecular Structure Analysis

The molecular structure of “this compound” is complex. It contains a total of 32 bonds, including 12 non-H bonds, 1 rotatable bond, 1 four-membered ring, 1 six-membered ring, and 1 eight-membered ring .Scientific Research Applications

Scalable Process Development

An improved and scalable process for substituted 3,8-diazabicyclo[3.2.1]octane analogues has been developed, demonstrating the compound's utility in the synthesis of diverse scaffolds through a multi-step process with a total yield of 42% in five steps (L. Huang & D. Teng, 2011).

Molecular Tiling

The study of molecular tiling in the 1:1 adduct formed between 1,4-diazabicyclo[2.2.2]octane and 1,3,5-benzenetricarboxylic acid showcases the structural and bonding characteristics of these compounds, which could have implications for material science and crystal engineering (P. R. Meehan et al., 1997).

Catalysis and Organic Synthesis

1,4-Diazabicyclo[2.2.2]octane (DABCO) has been highlighted for its role as a catalyst in organic synthesis, evidencing its potential in promoting various chemical reactions due to its properties as an inexpensive, eco-friendly, and highly reactive non-toxic base catalyst (Baghernejad Bita, 2010).

Synthesis of Novel Compounds

Research on the synthesis of 3,4‐diazabicyclo[4.3.0]non‐2‐ene and N,N'‐azo‐3‐azabicyclo[3.3.0]octane demonstrates the versatility of diazabicyclooctane derivatives in creating new compounds with potential applications in various chemical and pharmaceutical fields (H. Delalu et al., 1999).

Ionic Liquids and Green Chemistry

The preparation of a new DABCO-based ionic liquid demonstrates the compound's utility in green chemistry, providing an example of its use as a catalyst in the synthesis of biologically active compounds, highlighting the importance of these materials in developing more sustainable chemical processes (F. Shirini, M. S. N. Langarudi, & Nader Daneshvar, 2017).

Properties

IUPAC Name |

tert-butyl (1R,6R)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-8-6-12-5-4-9(8)13/h8-9,12H,4-7H2,1-3H3/t8-,9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWQRKRDWYBRFAA-RKDXNWHRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2C1CCNC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]2[C@H]1CCNC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80680480 |

Source

|

| Record name | tert-Butyl (1R,6R)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1385694-80-3 |

Source

|

| Record name | tert-Butyl (1R,6R)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

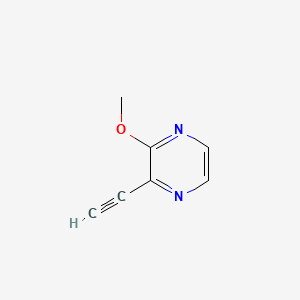

![4,4/'-[(Dibutylstannylene)bis(oxy)]bis[(Z)-4-oxo-2-butenoic acid]](/img/structure/B595060.png)

![6-Chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B595068.png)